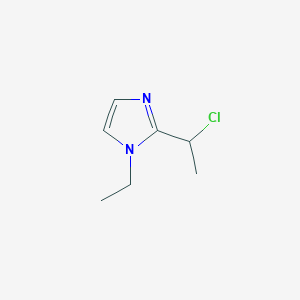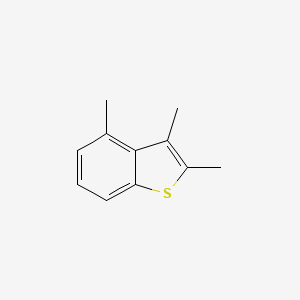
Benzo(b)thiophene, trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thiophene, trimethyl- is an aromatic organic compound with a molecular formula of C11H12S. It is a derivative of benzothiophene, which is known for its presence in petroleum-related deposits and its use in various chemical syntheses . The compound is characterized by the presence of three methyl groups attached to the benzothiophene ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo(b)thiophene derivatives involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction is facilitated by the use of o-silylaryl triflates and alkynyl sulfides, resulting in the formation of various 3-substituted benzothiophenes . The reaction conditions typically involve the use of a base and a solvent, with the reaction proceeding at room temperature.
Industrial Production Methods
Industrial production of benzothiophene derivatives, including benzo(b)thiophene, trimethyl-, can be achieved through the extraction from crude naphthalene or by the reaction of styrene or ethylbenzene with hydrogen sulfide . Another method involves the condensation of thiophene with benzene rings under specific conditions to form the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)thiophene, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Applications De Recherche Scientifique
Benzo(b)thiophene, trimethyl- has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a starting material for the synthesis of larger bioactive structures and pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Additionally, it finds applications in the manufacturing of dyes and organic semiconductors .
Mécanisme D'action
The mechanism of action of benzo(b)thiophene, trimethyl- involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it can act as a ligand for specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzo(b)thiophene, trimethyl- include other benzothiophene derivatives such as benzo©thiophene and multisubstituted benzothiophenes like sertaconazole and raloxifene .
Uniqueness
What sets benzo(b)thiophene, trimethyl- apart from its analogs is the presence of three methyl groups, which can significantly alter its chemical reactivity and biological activity. This unique substitution pattern can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
70021-44-2 |
|---|---|
Formule moléculaire |
C11H12S |
Poids moléculaire |
176.28 g/mol |
Nom IUPAC |
2,3,4-trimethyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |
Clé InChI |
GTMJIBWPIOYZSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(SC2=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)
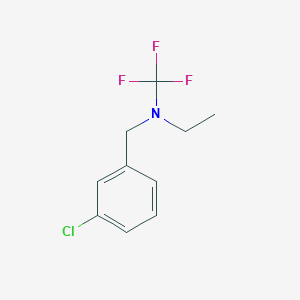
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)
![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)

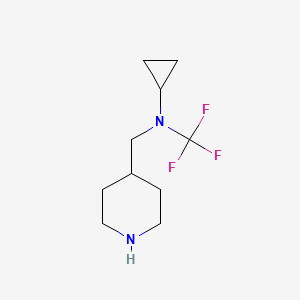
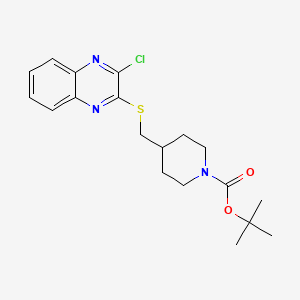
![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
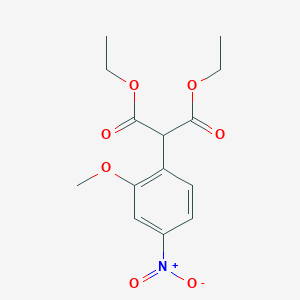
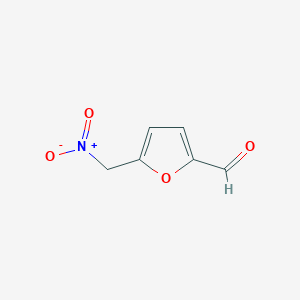
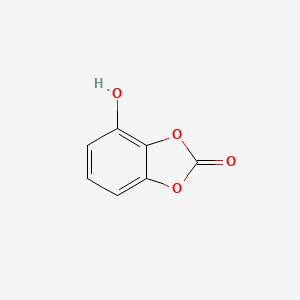
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
